
(S)-1-((S)-4-(Benzyloxy)-2-((tert-butoxycarbonyl)amino)-4-oxobutanoyl)pyrrolidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-((S)-4-(Benzyloxy)-2-((tert-butoxycarbonyl)amino)-4-oxobutanoyl)pyrrolidine-2-carboxylic acid is a complex organic compound that features a pyrrolidine ring, a benzyloxy group, and a tert-butoxycarbonyl-protected amino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-((S)-4-(Benzyloxy)-2-((tert-butoxycarbonyl)amino)-4-oxobutanoyl)pyrrolidine-2-carboxylic acid typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate precursor.
Introduction of the Benzyloxy Group: The benzyloxy group is introduced via a nucleophilic substitution reaction, where a benzyl alcohol derivative reacts with the pyrrolidine ring.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) under basic conditions to form the tert-butoxycarbonyl-protected amino group.
Coupling Reaction: The protected amino group is then coupled with a suitable carboxylic acid derivative to form the final product.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Protecting Group Chemistry: The tert-butoxycarbonyl group is a common protecting group in organic synthesis.
Biology and Medicine
Drug Development: The compound’s structure makes it a potential candidate for drug development, particularly in designing inhibitors or modulators of biological pathways.
Bioconjugation: The compound can be used in bioconjugation reactions to attach biologically active molecules to various carriers.
Industry
Material Science: The compound can be used in the synthesis of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of (S)-1-((S)-4-(Benzyloxy)-2-((tert-butoxycarbonyl)amino)-4-oxobutanoyl)pyrrolidine-2-carboxylic acid depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The benzyloxy and tert-butoxycarbonyl groups can influence the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- (S)-1-((S)-4-(Methoxy)-2-((tert-butoxycarbonyl)amino)-4-oxobutanoyl)pyrrolidine-2-carboxylic acid
- (S)-1-((S)-4-(Ethoxy)-2-((tert-butoxycarbonyl)amino)-4-oxobutanoyl)pyrrolidine-2-carboxylic acid
Uniqueness
The presence of the benzyloxy group in (S)-1-((S)-4-(Benzyloxy)-2-((tert-butoxycarbonyl)amino)-4-oxobutanoyl)pyrrolidine-2-carboxylic acid provides unique steric and electronic properties that can influence its reactivity and interactions with biological targets. This makes it distinct from similar compounds with different substituents.
Propiedades
Fórmula molecular |
C21H28N2O7 |
|---|---|
Peso molecular |
420.5 g/mol |
Nombre IUPAC |
(2S)-1-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-4-phenylmethoxybutanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C21H28N2O7/c1-21(2,3)30-20(28)22-15(18(25)23-11-7-10-16(23)19(26)27)12-17(24)29-13-14-8-5-4-6-9-14/h4-6,8-9,15-16H,7,10-13H2,1-3H3,(H,22,28)(H,26,27)/t15-,16-/m0/s1 |
Clave InChI |
ZQGZESXQPHWBEZ-HOTGVXAUSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@@H](CC(=O)OCC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)O |
SMILES canónico |
CC(C)(C)OC(=O)NC(CC(=O)OCC1=CC=CC=C1)C(=O)N2CCCC2C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Spiro[fluorene-9,9'-xanthen]-4-ylboronic acid](/img/structure/B13652377.png)
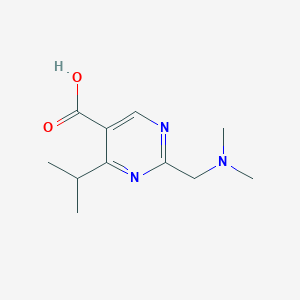
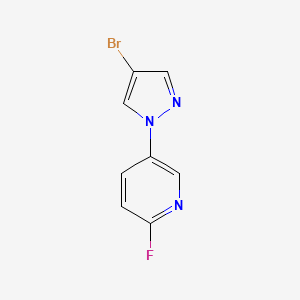
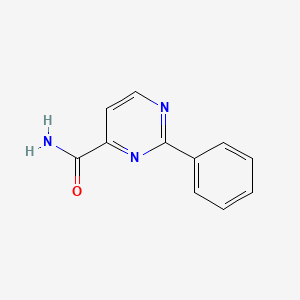


![2',3'-Dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-7'-carboxylic acid hydrochloride](/img/structure/B13652411.png)
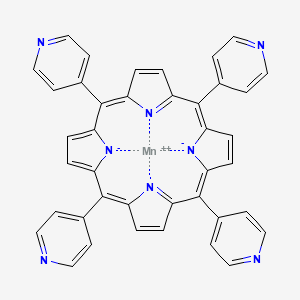

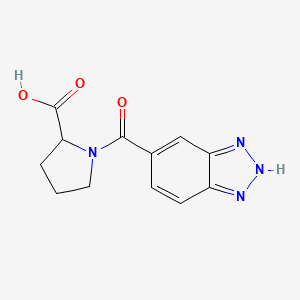

![2-[N-(benzenesulfonyl)-3-bromoanilino]-N-pyridin-3-ylacetamide](/img/structure/B13652420.png)
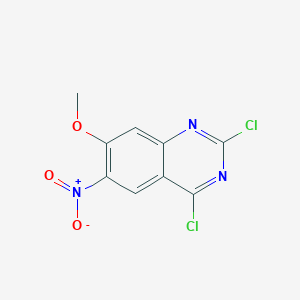
![6-Bromo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B13652431.png)
